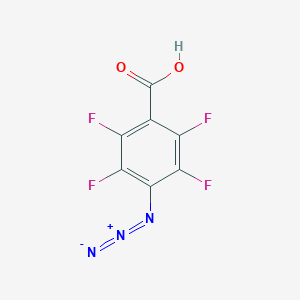

4-Azido-2,3,5,6-Tetrafluorbenzoesäure

Übersicht

Beschreibung

4-Azido-2,3,5,6-tetrafluorobenzoic acid, more commonly referred to as 4-ATFBA, is an important organic compound with a wide range of applications in scientific research. It has been studied extensively due to its unique properties and the potential for new discoveries in the fields of chemistry, biology, and medicine.

Wissenschaftliche Forschungsanwendungen

Click-Chemie-Reagenz

4-Azido-2,3,5,6-Tetrafluorbenzoesäure (N3-TFBA) ist ein Click-Chemie-Reagenz, das eine Azidgruppe enthält . Click-Chemie ist eine beliebte Methode für die Biokonjugation, den Prozess, bei dem zwei Biomoleküle miteinander verbunden werden. Sie wird häufig bei der Entwicklung von Pharmazeutika und in der biologischen Forschung eingesetzt .

Komplex mit FAM-markierter DNA-Sonde

N3-TFBA kann einen Komplex mit einer FAM-markierten DNA-Sonde bilden . Dies könnte in verschiedenen Forschungsbereichen nützlich sein, darunter Genetik und Molekularbiologie, wo DNA-Sonden verwendet werden, um das Vorhandensein komplementärer DNA- oder RNA-Sequenzen nachzuweisen .

Photoaffinitätsmarkierungsmittel

N3-TFBA kann als vielseitiges Photoaffinitätsmarkierungsmittel verwendet werden, um biologische Rezeptoren zu untersuchen . Photoaffinitätsmarkierung ist eine Technik, die in der Molekularbiologie verwendet wird, um Protein-Protein-Wechselwirkungen und Protein-Ligand-Bindungen zu untersuchen .

Quantenpunkt-Strukturierung

Es wurde ein lösungsbasiertes Verarbeitungsverfahren berichtet, um Quantenpunkt-Muster mithilfe eines lichtgesteuerten Liganden-Vernetzers, Ethan-1,2-diyl-bis(4-azido-2,3,5,6-tetrafluorbenzoat) . Diese Technologie ist entscheidend für die Realisierung hochauflösender Displays auf Basis von Quantenpunkten .

Herstellung stabiler Nitrene bei Raumtemperatur

This compound wurde zur Herstellung stabiler Nitrene bei Raumtemperatur verwendet . Nitrene sind reaktive Zwischenprodukte in der organischen Chemie und werden in verschiedenen chemischen Umwandlungen verwendet <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0

Wirkmechanismus

Target of Action

The primary target of 4-Azido-2,3,5,6-tetrafluorobenzoic Acid (N3-TFBA) are biological receptors . These receptors play a crucial role in various biological processes, including signal transduction, cellular communication, and regulation of cellular functions.

Mode of Action

N3-TFBA is a click chemistry reagent containing an azide group . It interacts with its targets through a process known as photoaffinity labeling . This is a technique used to biochemically study the binding sites of receptors. The compound can form a covalent bond with the target receptor when exposed to ultraviolet light, allowing for the identification and investigation of the receptor’s binding sites.

Result of Action

The result of N3-TFBA’s action is the formation of a covalent bond with the target receptor, which allows for the study of the receptor’s binding sites . This can provide valuable insights into the receptor’s function and its role in various biological processes.

Action Environment

The action of N3-TFBA can be influenced by various environmental factors. For instance, the compound is light-sensitive, and its interaction with target receptors is triggered by exposure to ultraviolet light . Additionally, the compound should be stored under inert gas and at temperatures below 0°C to maintain its stability .

Zukünftige Richtungen

Given its role as a click chemistry reagent and its use in photoaffinity labeling, 4-Azido-2,3,5,6-tetrafluorobenzoic acid has potential applications in the study and modification of biological receptors . Its ability to minimize photodamage could make it particularly useful in sensitive applications .

Biochemische Analyse

Biochemical Properties

4-Azido-2,3,5,6-tetrafluorobenzoic acid plays a significant role in biochemical reactions due to its azide group. This group can form covalent bonds with various biomolecules upon activation by light, making it a valuable tool for studying protein interactions and enzyme activities. The compound interacts with enzymes, proteins, and other biomolecules by forming stable covalent bonds, which can be used to identify and characterize these interactions. For example, it can be used to label proteins with fluorescent tags, allowing researchers to track protein localization and interactions within cells .

Cellular Effects

The effects of 4-Azido-2,3,5,6-tetrafluorobenzoic acid on cells are primarily related to its ability to form covalent bonds with cellular proteins. This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By labeling specific proteins, researchers can study how these proteins interact with other cellular components and how their activity is regulated. For instance, the compound can be used to investigate the role of specific proteins in signal transduction pathways, providing insights into how cells respond to external stimuli .

Molecular Mechanism

At the molecular level, 4-Azido-2,3,5,6-tetrafluorobenzoic acid exerts its effects through the formation of covalent bonds with biomolecules. Upon activation by light, the azide group is converted into a highly reactive nitrene intermediate, which can insert into C-H, N-H, and O-H bonds of nearby biomolecules. This results in the formation of stable covalent adducts, allowing researchers to capture and study transient interactions between proteins and other biomolecules. This mechanism is particularly useful for identifying protein-protein interactions and mapping the binding sites of small molecules on proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Azido-2,3,5,6-tetrafluorobenzoic acid can change over time due to its stability and degradation. The compound is generally stable when stored under appropriate conditions, such as in an inert atmosphere and at low temperatures. Prolonged exposure to light and air can lead to degradation, reducing its effectiveness in biochemical experiments. Long-term studies have shown that the compound can maintain its labeling efficiency for extended periods, provided it is stored and handled correctly .

Dosage Effects in Animal Models

The effects of 4-Azido-2,3,5,6-tetrafluorobenzoic acid in animal models vary with different dosages. At low doses, the compound can effectively label target proteins without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal cellular functions. Studies have shown that there is a threshold dose above which the compound’s adverse effects become more pronounced, highlighting the importance of optimizing dosage for specific experimental applications .

Transport and Distribution

Within cells and tissues, 4-Azido-2,3,5,6-tetrafluorobenzoic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, the compound may be transported into cells via specific membrane transporters, allowing it to reach its target proteins and exert its labeling effects. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of 4-Azido-2,3,5,6-tetrafluorobenzoic acid is determined by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, where it can label target proteins and study their functions. For instance, the compound may be directed to the nucleus to label nuclear proteins or to the mitochondria to study mitochondrial proteins. Understanding the subcellular localization of the compound is crucial for optimizing its use in biochemical experiments .

Eigenschaften

IUPAC Name |

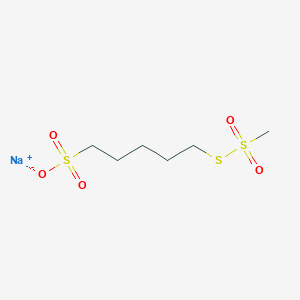

4-azido-2,3,5,6-tetrafluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF4N3O2/c8-2-1(7(15)16)3(9)5(11)6(4(2)10)13-14-12/h(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJFHZXQSLNAQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376316 | |

| Record name | 4-azido-2,3,5,6-tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122590-77-6 | |

| Record name | 4-azido-2,3,5,6-tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Azido-2,3,5,6-tetrafluorobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-Azido-2,3,5,6-tetrafluorobenzoic acid facilitate the conjugation of nanoparticles to biomolecules?

A1: 4-Azido-2,3,5,6-tetrafluorobenzoic acid acts as a crucial linking agent in attaching photoluminescent silicon nanoparticles (SNs) to streptavidin. This is achieved through a multi-step process:

- Surface Modification: An alkane monolayer is introduced to freshly prepared SNs, providing a foundation for attaching the 4-Azido-2,3,5,6-tetrafluorobenzoic acid, succinimidyl ester crosslinker. This step enhances the stability of the nanoparticles against oxidation and aggregation. [, ]

- Covalent Bonding: The diazirine succinimidyl ester end of the crosslinker then reacts with carboxyl groups present in streptavidin, forming a stable amide bond. This results in the successful conjugation of multiple SNs to a single streptavidin molecule. [, ]

Q2: Can 4-Azido-2,3,5,6-tetrafluorobenzoic acid be utilized to develop sensors?

A: Yes, research demonstrates the potential of 4-Azido-2,3,5,6-tetrafluorobenzoic acid in sensor development. Specifically, it has been successfully employed in creating a room-temperature gas sensor for detecting ammonia (NH3) and trimethylamine (TMA). []

- Functionalization of Carbon Nanotubes: Single-walled carbon nanotubes (SWCNTs) are functionalized with 4-Azido-2,3,5,6-tetrafluorobenzoic acid using a nitrene-based reaction. This modification introduces carboxylic acid groups onto the SWCNTs' sidewalls. []

- Sensing Mechanism: The presence of these carboxylic acid groups renders the functionalized SWCNTs highly sensitive to NH3 and TMA. Upon exposure to these target gases, the conductance of the SWCNTs changes significantly, allowing for detection. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.